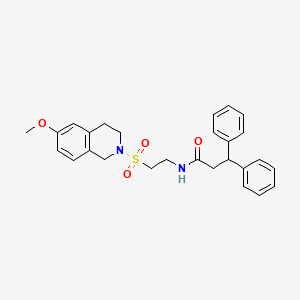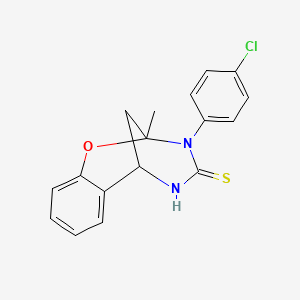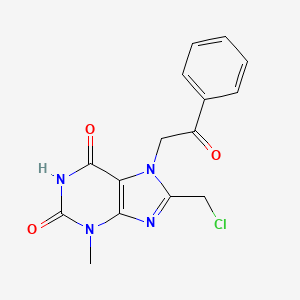
8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H13ClN4O3 and its molecular weight is 332.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry Synthesis
The compound has been utilized in the synthesis of heterocyclic chemistry, specifically in the creation of penta- and hexacyclic systems. A study by Dotsenko et al. (2012) demonstrates its application in alkylating 3-cyanopyridine-2(1H)-thiones, leading to the formation of pyrido-thieno-diazepino-purine derivatives under specific conditions. This process exemplifies its role in constructing complex organic structures in medicinal chemistry research (Dotsenko, Sventukh, & Krivokolysko, 2012).
Synthesis of [f]-Fused Purine Derivatives
In another research, the compound was used in the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems. Hesek and Rybár (1994) utilized a multi-step synthesis process involving this compound, showcasing its application in creating novel purine-based structures with potential medicinal applications (Hesek & Rybár, 1994).
Involvement in Protective Group Chemistry
The compound has also been involved in studies related to protective group chemistry. Khaliullin and Shabalina (2020) explored its use in the synthesis of purine diones with thietanyl protection, highlighting its importance in the development of new synthetic methodologies for purine derivatives (Khaliullin & Shabalina, 2020).
Pharmaceutical Compound Synthesis
Additionally, its use extends to the synthesis of compounds with potential pharmaceutical applications. For example, the synthesis and study of antidepressant properties of related purine dione derivatives were examined by Khaliullin et al. (2018), demonstrating its relevance in drug discovery and development (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Impurities Characterization in Pharmaceuticals
Finally, the compound's derivatives have been identified as impurities in pharmaceutical analysis. Desai, Patel, and Gabhe (2011) used high-performance liquid chromatography to isolate and characterize impurities related to this compound in pharmaceutical samples, showcasing its significance in quality control and pharmaceutical analysis (Desai, Patel, & Gabhe, 2011).
Properties
IUPAC Name |
8-(chloromethyl)-3-methyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-19-13-12(14(22)18-15(19)23)20(11(7-16)17-13)8-10(21)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFIKFKCJDRKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)
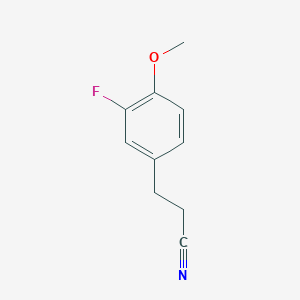
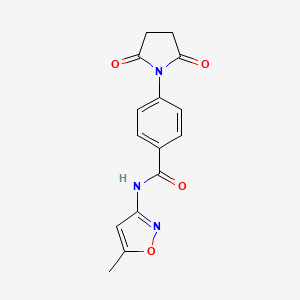
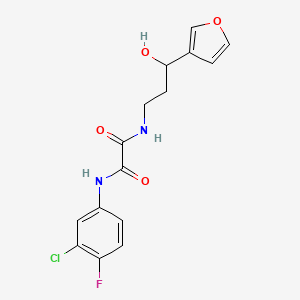
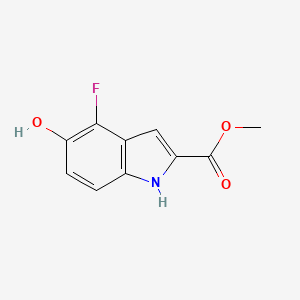
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea](/img/structure/B2485032.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2485033.png)
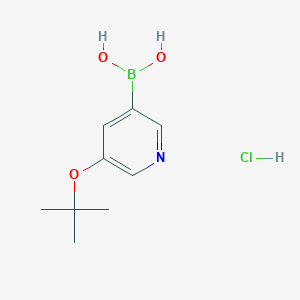
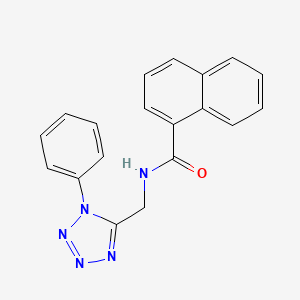
![ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485040.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2485041.png)
![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
